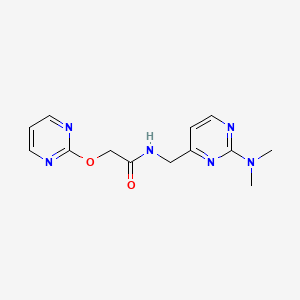
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in preclinical studies, and safety profiles.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2, with a molecular weight of approximately 298.34 g/mol. The compound features a pyrimidine core, which is often associated with various biological activities due to its ability to interact with biological targets.
This compound exhibits multiple mechanisms of action:
- Inhibition of Viral Replication : In studies involving influenza A virus, this compound demonstrated significant antiviral activity, leading to a reduction in viral load in infected models. It was found to inhibit viral replication effectively, showcasing a direct effect on the virus lifecycle .
- Anticancer Activity : The compound has shown potent inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC). It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window. The IC50 values for cancer cell lines were significantly lower than those for non-cancerous cells, suggesting its potential as a targeted cancer therapy .
- Modulation of Enzyme Activity : Preliminary studies indicate that the compound may also inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This inhibition could further enhance its anticancer properties by preventing the spread of cancerous cells .
Antiviral Studies
In preclinical models, this compound was administered at doses up to 40 mg/kg. Results showed more than a 2-log reduction in viral load and improved survival rates in infected mice. The compound's high plasma stability (half-life > 12 hours) also supports its potential for clinical applications .
Anticancer Studies
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 TNBC cells with an IC50 value of 0.126 μM. Furthermore, it inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 . The selectivity index indicated a 19-fold difference in potency between cancerous and non-cancerous cell lines, underscoring its therapeutic potential .
Safety Profile
Safety assessments conducted in animal models revealed that this compound exhibited a favorable safety profile at therapeutic doses. No significant toxicity was observed following oral administration over several days, and it did not inhibit the hERG channel, which is crucial for cardiac safety .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)12-14-7-4-10(18-12)8-17-11(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIJWYZERNRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














